3,6-Dibromo-9,9'-spirobi[fluorene]
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Overview
Description
3,6-Dibromo-9,9’-spirobi[fluorene]: is an organic compound with the molecular formula C25H14Br2 . It is a derivative of spirobi[fluorene], where two bromine atoms are substituted at the 3 and 6 positions of the fluorene rings. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of 3,6-Dibromo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted spirobi[fluorene] derivatives, biaryl compounds, and oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry: 3,6-Dibromo-9,9’-spirobi[fluorene] is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, this compound is used to study the interactions of brominated aromatic compounds with biological systems.
Industry: Industrially, 3,6-Dibromo-9,9’-spirobi[fluorene] is used in the production of high-performance polymers and materials. Its stability and electronic properties make it suitable for use in advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9,9’-spirobi[fluorene] involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
- 3,3’-Dibromo-9,9’-spirobi[fluorene]
- 2,7-Dibromo-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene]
- 9,9’-Spirobi[fluorene]
Uniqueness: 3,6-Dibromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atoms at the 3 and 6 positions. This positioning affects its electronic properties and reactivity, making it distinct from other brominated spirobi[fluorene] derivatives. Its unique structure allows for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C25H14Br2 |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
3,6-dibromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-23-19(13-15)20-14-16(27)10-12-24(20)25(23)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H |
InChI Key |
NSWFZGFOUUCTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br |
Origin of Product |
United States |
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